REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:21]=[CH:22][CH:23]=1)[O:7][CH:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]1)(=[O:3])[CH3:2].C(OC(=O)C)C.[ClH:30]>>[ClH:30].[NH:11]1[CH2:10][CH2:9][CH:8]([O:7][C:6]2[CH:5]=[C:4]([C:1](=[O:3])[CH3:2])[CH:23]=[CH:22][CH:21]=2)[CH2:13][CH2:12]1 |f:1.2,3.4|
|
Name
|
tert-Butyl 4-(3-acetylphenoxy)piperidine-1-carboxylate
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O.Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from diisopropylether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CCC(CC1)OC=1C=C(C=CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.37 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |